
4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butenoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid typically involves the use of 3,4-difluorophenylboronic acid as a starting material. This compound can be synthesized through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3,4-difluorophenylboronic acid with an appropriate halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, optimized for higher yields and purity. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can participate in various binding interactions, while the carbonyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These interactions can modulate biological pathways and result in specific effects on cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorophenylboronic acid: Used in similar synthetic applications.
3-Fluorophenylboronic acid: Another fluorinated boronic acid with comparable reactivity.
4-Fluorophenylboronic acid: A related compound with a single fluorine substitution.
Uniqueness
4-(3,4-Difluoro-phenyl)-4-oxo-but-2-enoic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability and binding affinity in various applications.
Propriétés
Formule moléculaire |
C10H6F2O3 |
|---|---|
Poids moléculaire |
212.15 g/mol |
Nom IUPAC |
4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H6F2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-5H,(H,14,15) |
Clé InChI |
VXEIUAVCQAVVOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C=CC(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


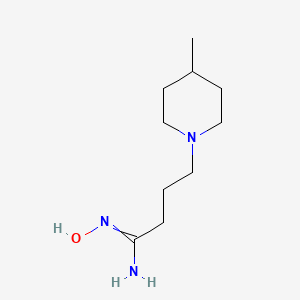
![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)


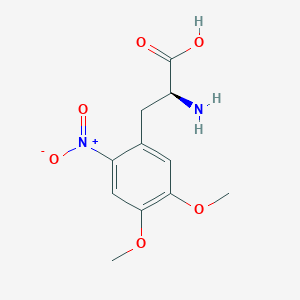
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)
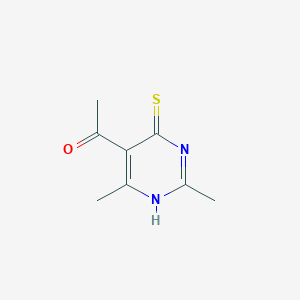
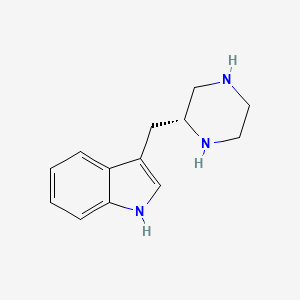
![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724785.png)

![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724809.png)
![N-[(2-methylphenyl)methylideneamino]-4-thiadiazolecarboxamide](/img/structure/B11724815.png)
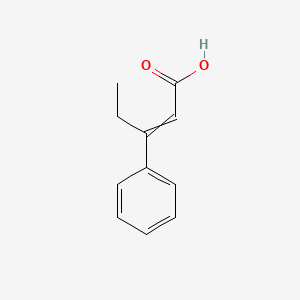
![6-Chloro-2-methylimidazo[2,1-b]thiazole](/img/structure/B11724823.png)
